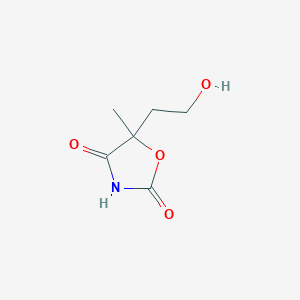
5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione
Descripción general
Descripción
5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione, also known as a derivative of oxazolidine-2,4-dione, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique oxazolidine ring structure that contributes to its biological activity. The synthesis typically involves the reaction of appropriate aldehydes with amino acids or their derivatives under specific conditions. For instance, the synthesis can be achieved through Mannich reactions or other condensation methods that yield various functionalized oxazolidines.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of oxazolidine-2,4-dione exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 2 µg/mL against certain strains, demonstrating potent activity .
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 2 | Staphylococcus aureus |
| Other derivatives | 4 - 16 | Escherichia coli, Salmonella spp. |
2. Anticancer Properties
The oxazolidine scaffold has been explored for anticancer activity. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, certain derivatives have shown promising results in inhibiting the growth of human cancer cell lines in vitro .
3. Neuroprotective Effects
Emerging research has indicated potential neuroprotective effects of oxazolidine derivatives. These compounds may act as selective N-Methyl-D-aspartate (NMDA) receptor antagonists, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases. The selectivity and potency of these compounds make them candidates for further development in neuropharmacology .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several oxazolidine derivatives against common pathogens. The results demonstrated that modifications at the 5-position significantly enhanced antimicrobial activity compared to unmodified structures .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain oxazolidine derivatives could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating a promising avenue for cancer therapy .
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-6(2-3-8)4(9)7-5(10)11-6/h8H,2-3H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXPWSREXNCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















